Demoxytocin

Catalog No.
S525636
CAS No.
113-78-0
M.F
C43H65N11O12S2
M. Wt
992.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demoxytocin

CAS Number

113-78-0

Product Name

Demoxytocin

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H65N11O12S2

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)

InChI Key

GTYWGUNQAMYZPF-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Solubility

Soluble in DMSO

Synonyms

1-mercaptopropionateoxytoxin, deaminooxytocin, deaminooxytocin, (enantio)-isomer, demoxytocin, desaminooxytocin, ODA-914, Sandopart

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Description

The exact mass of the compound Demoxytocin is 991.4256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Demoxytocin is a synthetic analog of the peptide hormone oxytocin, characterized by its higher oxytocin activity and lower vasopressin activity compared to its natural counterpart. Its chemical formula is C43H65N11O12S2C_{43}H_{65}N_{11}O_{12}S_{2} with a molecular weight of approximately 992.18 g/mol . Unlike oxytocin, demoxytocin is resistant to degradation by leucylaminopeptidase and serum oxytocinase, which makes it a more stable option for therapeutic use. This compound is primarily administered in buccal tablet form and is utilized for various medical applications including the induction of labor in overdue pregnancies, prevention and treatment of puerperal mastitis, and promotion of lactation .

Demoxytocin functions through interactions with the oxytocin receptor, which is a G-protein coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to smooth muscle contraction in the uterus and mammary glands. The mechanism involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol trisphosphate and diacylglycerol, subsequently increasing intracellular calcium levels that facilitate muscle contraction . The compound's resistance to enzymatic breakdown allows for prolonged action compared to oxytocin, enhancing its effectiveness in clinical settings.

Demoxytocin exhibits significant biological activity primarily through its agonistic effects on the oxytocin receptor. It promotes uterine contractions during labor and facilitates milk ejection during breastfeeding. Studies have indicated that demoxytocin can induce labor effectively with fewer gastrointestinal side effects compared to other agents like prostaglandins . Its unique profile allows it to be a valuable tool in obstetrics, particularly for managing overdue pregnancies.

The synthesis of demoxytocin typically involves peptide synthesis techniques. These methods may include solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for pharmaceutical use . The specific synthetic route can vary depending on the desired yield and purity.

Research has explored demoxytocin's interactions with various pharmacological agents and physiological systems. For instance, studies have shown that demoxytocin may interact with other hormones and neurotransmitters that influence reproductive health and stress responses. Its effects on the oxytocin receptor can also modulate responses to drugs affecting mood and anxiety, indicating potential implications for psychiatric conditions .

Demoxytocin shares structural similarities with several other compounds in the class of oxytocin analogs. Here are some notable comparisons:

Compound NameOxytocin ActivityVasopressin ActivityUnique Features
OxytocinStandardModerateNatural hormone; rapid degradation
DesaminooxytocinHigherLowerLacks an amino group; longer half-life
CarbetocinHigherNoneLonger duration of action; used in cesarean sections
LypressinNoneHighPrimarily acts as a vasopressin analog
DemoxytocinHighestLowestResists enzymatic degradation; versatile clinical applications

Demoxytocin stands out due to its enhanced stability and specific therapeutic applications that leverage its unique pharmacological profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

11

Exact Mass

991.42555890 g/mol

Monoisotopic Mass

991.42555890 g/mol

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2N9HM3X95F

Sequence

CYIQNCPLG

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB01 - Demoxytocin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Other CAS

113-78-0

Wikipedia

Demoxytocin

Dates

Modify: 2024-02-18
1: Pliska V, Jutz G. Kinetics of oxytocin and deaminooxytocin displacement from the OXTR-receptor compartment in rat uterus ex vivo. Biochem Pharmacol. 2018 Feb;148:278-287. doi: 10.1016/j.bcp.2018.01.006. Epub 2018 Jan 5. PubMed PMID: 29309759.
2: Rousslang KW, Reid PJ, Holloway DM, Haynes DR, Dragavon J, Ross JB. Time-resolved phosphorescence of tyrosine, tyrosine analogs, and tyrosyl residues in oxytocin and small peptides. J Protein Chem. 2002 Nov;21(8):547-55. PubMed PMID: 12638657.
3: Chen L, Zoulíková I, Slaninová J, Barany G. Synthesis and pharmacology of novel analogues of oxytocin and deaminooxytocin: directed methods for the construction of disulfide and trisulfide bridges in peptides. J Med Chem. 1997 Mar 14;40(6):864-76. PubMed PMID: 9083475.
4: Chen L, Bauerová H, Slaninová J, Barany G. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin. Pept Res. 1996 May-Jun;9(3):114-21. PubMed PMID: 8875590.
5: Liwo A, Tempczyk A, Ołdziej S, Shenderovich MD, Hruby VJ, Talluri S, Ciarkowski J, Kasprzykowski F, Lankiewicz L, Grzonka Z. Exploration of the conformational space of oxytocin and arginine-vasopressin using the electrostatically driven Monte Carlo and molecular dynamics methods. Biopolymers. 1996 Feb;38(2):157-75. PubMed PMID: 8589250.
6: de Groot AN, Hekster YA, Vree TB, van Dongen PW. Oxytocin and desamino-oxytocin tablets are not stable under simulated tropical conditions. J Clin Pharm Ther. 1995 Apr;20(2):115-9. PubMed PMID: 7650072.
7: Munson MC, Lebl M, Slaninová J, Barany G. Solid-phase synthesis and biological activity of the parallel dimer of deamino-oxytocin. Pept Res. 1993 May-Jun;6(3):155-9. PubMed PMID: 8318747.
8: Husain J, Blundell TL, Cooper S, Pitts JE, Tickle IJ, Wood SP, Hruby VJ, Buku A, Fischman AJ, Wyssbrod HR, et al. The conformation of deamino-oxytocin: X-ray analysis of the 'dry' and 'wet' forms. Philos Trans R Soc Lond B Biol Sci. 1990 Apr 27;327(1243):625-54. Erratum in: Philos Trans R Soc Lond Biol 1990 Jun 30;328(1251):239. PubMed PMID: 1972289.
9: Liwo A, Tempczyk A, Grzonka Z. Molecular mechanics calculations on deaminooxytocin and on deamino-arginine-vasopressin and its analogues. J Comput Aided Mol Des. 1989 Jan;2(4):281-309. PubMed PMID: 2715790.
10: Hauksson A, Akerlund M, Melin P. Uterine blood flow and myometrial activity at menstruation, and the action of vasopressin and a synthetic antagonist. Br J Obstet Gynaecol. 1988 Sep;95(9):898-904. PubMed PMID: 3191063.
11: Urry DW. On the development of the conformation of deamino oxytocin. Int J Pept Protein Res. 1987 Nov;30(5):701-3. PubMed PMID: 3436708.
12: Melin P, Trojnar J, Johansson B, Vilhardt H, Akerlund M. Synthetic antagonists of the myometrial response to vasopressin and oxytocin. J Endocrinol. 1986 Oct;111(1):125-31. PubMed PMID: 3783079.
13: Wood SP, Tickle IJ, Treharne AM, Pitts JE, Mascarenhas Y, Li JY, Husain J, Cooper S, Blundell TL, Hruby VJ, et al. Crystal structure analysis of deamino-oxytocin: conformational flexibility and receptor binding. Science. 1986 May 2;232(4750):633-6. PubMed PMID: 3008332.
14: Mehta AC. Buccal and oral drugs: induction of labour. Acta Chir Hung. 1986;27(3):157-63. PubMed PMID: 3469841.
15: Sørensen SS, Brocks V, Lenstrup C. Induction of labor and cervical ripening by intracervical prostaglandin E2. Obstet Gynecol. 1985 Jan;65(1):110-4. PubMed PMID: 3880877.
16: Westergaard JG, Lange AP, Pedersen GT, Secher NJ. Use of oral oxytocics for stimulation of labor in cases of premature rupture of the membranes at term. A randomized comparative study of prostaglandin E2 tablets and demoxytocin resoriblets. Acta Obstet Gynecol Scand. 1983;62(2):111-6. PubMed PMID: 6575576.
17: Westergaard JG, Lange AP, Pedersen GT, Secher NJ. Oral oxytocics for induction of labor. A randomized study of prostaglandin E2 tablets and demoxytocin resoriblets. Acta Obstet Gynecol Scand. 1983;62(2):103-10. PubMed PMID: 6575575.
18: Lange AP, Westergaard JG, Secher NJ, Pedersen GT. Labor induction with prostaglandins. Acta Obstet Gynecol Scand Suppl. 1983;113:177-85. PubMed PMID: 6574677.
19: Lange AP, Secher NJ, Westergaard JG, Skovgård I. Neonatal jaundice after labour induced or stimulated by prostaglandin E2 or oxytocin. Lancet. 1982 May 1;1(8279):991-4. PubMed PMID: 6122848.
20: Lykkesfeldt G, Osler M. Induction of labor with oral prostaglandin E2 and buccal demoxytocin without amniotomy. Acta Obstet Gynecol Scand. 1981;60(4):429-30. PubMed PMID: 7282312.

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